(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol
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Overview
Description
(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol is a complex organic compound that features a cyclopentyl ring, a pyrazole moiety, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol typically involves multi-step organic reactions One common approach is to start with the cyclopentyl ring and introduce the pyrazole moiety through a series of substitution reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield an amine.
Scientific Research Applications
Chemistry
In chemistry, (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclohexyl)methanol: This compound has a cyclohexyl ring instead of a cyclopentyl ring.
(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopropyl)methanol: This compound has a cyclopropyl ring instead of a cyclopentyl ring.
Uniqueness
The uniqueness of (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol lies in its specific ring structure and functional groups. The combination of a cyclopentyl ring with a pyrazole moiety and an amino group provides a distinct set of chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C14H25N3O |
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Molecular Weight |
251.37 g/mol |
IUPAC Name |
[1-[2-amino-1-(2-propan-2-ylpyrazol-3-yl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C14H25N3O/c1-11(2)17-13(5-8-16-17)12(9-15)14(10-18)6-3-4-7-14/h5,8,11-12,18H,3-4,6-7,9-10,15H2,1-2H3 |
InChI Key |
GUPXNQGTVIDJJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(CN)C2(CCCC2)CO |
Origin of Product |
United States |
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